1-(Bromomethyl)cyclobutan-1-ol
Overview
Description
“1-(Bromomethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 . The compound is in liquid form .
Synthesis Analysis
The synthesis of cyclobutanes, which includes compounds like “this compound”, can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . There are also methods involving the use of N,O-acetals derived from α,β-unsaturated β-aryl substituted aldehydes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Cyclobutanes, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [2 + 2] cycloadditions with terminal alkenes . They can also undergo palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Structural Diversity and Bioactivities
Cyclobutane-containing compounds, derived from [2+2]-cycloaddition reactions, exhibit a wide array of structural diversities and biological activities. The distinctive cyclobutane core, found in natural products, has been linked to various bioactivities and is a subject of biomimetic syntheses. Studies have highlighted their significance in developing pharmaceuticals and understanding molecular interactions within biological systems (Yang et al., 2022). These cyclobutane derivatives are promising for drug discovery due to their complex structures and potent biological activities.
Antimicrobial and Antitumor Activities
Cyclobutane-containing alkaloids have been identified with antimicrobial, antibacterial, and antitumor activities. Research has delved into novel natural cyclobutane-containing alkaloids from terrestrial and marine species, showcasing their potential in developing new therapeutic agents. The structural, synthetic, and biological aspects of these compounds underline their role as leads for drug discovery, highlighting the importance of cyclobutane cores in medicinal chemistry (Sergeiko et al., 2008).
Ethylene Action Inhibition in Agriculture
In the agricultural sector, compounds such as 1-methylcyclopropene (1-MCP) have shown effectiveness in inhibiting ethylene perception, thereby extending the shelf life and maintaining the quality of fruits and vegetables. This application is crucial in reducing postharvest losses and improving food security. The research surrounding 1-MCP and its effects on ethylene-sensitive crops offers insights into the broader utility of cyclobutane derivatives in agriculture and postharvest technology (Watkins, 2006).
Cyclodextrin Complexation for Drug Delivery
Cyclodextrins, though not directly cyclobutane derivatives, demonstrate the potential of cyclic compounds in enhancing drug delivery. Their ability to form inclusion complexes with various drugs improves solubility, stability, and bioavailability. This is particularly relevant for pharmaceutical formulations, where the controlled release and targeted delivery of drugs are critical. Research in this area underscores the versatility of cyclic compounds in biomedical applications, offering pathways to more effective and efficient drug delivery systems (Valle, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are still under investigation .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)cyclobutan-1-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Properties
IUPAC Name |
1-(bromomethyl)cyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGOIPSCCKVQBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30800-70-5 | |
Record name | 1-(bromomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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